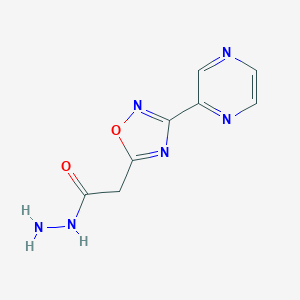

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide involves several key steps, including the reaction of hydrazides with carbon disulfide, acetic anhydride, and various aldehydes to form 1,3,4-oxadiazole derivatives. A common method includes refluxing with acetic anhydride to yield novel oxadiazole derivatives, highlighting the versatility of the synthesis process (Asif et al., 2021), (Prathap et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by advanced spectroscopic techniques, including IR, NMR (1H, 13C), and mass spectroscopy. These techniques help in confirming the structure of synthesized compounds, providing detailed insight into their molecular framework and confirming the presence of the 1,3,4-oxadiazole moiety as a core part of the structure (Chaudhry et al., 2020).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclization with acetic anhydride, reactions with hydrazine hydrate to form acetohydrazides, and interactions with various aryl aldehydes to create Schiff bases. These reactions are crucial for the synthesis of oxadiazole derivatives and provide a foundation for understanding the chemical behavior of these compounds (Asif et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined through various analyses. X-ray crystallography, for example, provides detailed information about the crystalline structure and orientation of molecules within the crystal lattice (Channar et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are explored through a series of experiments. These studies help in understanding the potential applications of these compounds in various fields, such as their antimicrobial activity and potential as antitubercular agents (Prathap et al., 2014), indicating their significance in medical and chemical research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Derivatives

Research on related compounds demonstrates a broad interest in synthesizing heterocyclic derivatives, such as triazoles, oxadiazoles, and thiadiazoles, for their potential applications in drug discovery. For instance, compounds derived from the key intermediate, thiosemicarbazide, have been synthesized to explore 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. These processes involve cyclization reactions under acidic and basic conditions, highlighting the versatility of these chemical frameworks in generating diverse molecular structures with potential biological activities (El-Essawy & Rady, 2011).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide. For example, new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives were synthesized and evaluated for their antibacterial activity against common pathogenic bacteria. These studies reveal that specific derivatives exhibit significant antibacterial properties, comparing favorably with standard antibiotics such as Ciprofloxacin and Tetracycline (Asif et al., 2021).

Biological Screening and Plant Growth Stimulation

Research has also extended to the screening of related compounds for biological activities beyond antimicrobial properties. For example, derivatives containing the 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment demonstrated pronounced plant growth stimulating effects. Such findings underscore the potential agricultural applications of these compounds, offering an avenue for enhancing crop growth and yield (Pivazyan et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the oxadiazole ring, a key component of the compound, is a versatile heterocyclic moiety that is often involved in various biological activities . The oxadiazole ring can interact with biological targets in a number of ways, potentially leading to a variety of changes in cellular function .

Biochemical Pathways

For instance, pyrrolopyrazine derivatives have demonstrated antibacterial, antifungal, and antiviral activities, suggesting they may interact with pathways related to these biological processes .

Pharmacokinetics

The presence of the oxadiazole ring in the compound may influence its pharmacokinetic properties, as oxadiazole-containing compounds are known to exhibit a wide range of pharmacological activities .

Result of Action

Based on the biological activities of similar compounds, it can be speculated that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Eigenschaften

IUPAC Name |

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZQEORKTFGMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381358 |

Source

|

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-77-7 |

Source

|

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)